AR Binding Affinity: Thione vs. Oxo Analog and 4-Methyl Derivative
In a head-to-head assessment within the same phenylcarborane scaffold, the 1,2,4-oxadiazole-5-thione derivative (compound 21a) exhibited a human androgen receptor (hAR) binding IC₅₀ of 0.32 μM, representing a >50-fold improvement over the corresponding 5-one (oxo) analog (IC₅₀ > 10 μM) . Furthermore, the 4-methyl-substituted variant (N-alkylated thione) showed negligible binding (IC₅₀ not determinable at 10 μM), confirming that the free N–H of the thione is indispensable for receptor engagement . The thione derivative also exceeded the affinity of the reference anti-androgen hydroxyflutamide (IC₅₀ = 3.0 μM) by approximately 9-fold .
| Evidence Dimension | Human androgen receptor (hAR) binding affinity |
|---|---|
| Target Compound Data | IC₅₀ = 0.32 μM (compound 21a, 1,2,4-oxadiazole-5-thione-phenylcarborane conjugate) |
| Comparator Or Baseline | 5-one analog: IC₅₀ > 10 μM; 4-methyl-thione analog: IC₅₀ > 10 μM; Hydroxyflutamide: IC₅₀ = 3.0 μM |
| Quantified Difference | >31-fold vs. 5-one analog; >9-fold vs. hydroxyflutamide |
| Conditions | Competitive binding assay using LNCaP cell lysate, [³H]mibolerone as radioligand, 4°C incubation for 2 h |
Why This Matters
For AR-targeted drug discovery, the thione pharmacophore is essential; substituting with the oxo or N-alkylated analog abolishes activity, making 3-phenyl-1,2,4-oxadiazole-5(2H)-thione a non-replaceable scaffold.
- [1] Fujii, S., et al. (2009). Acidic heterocycles as novel hydrophilic pharmacophore of androgen receptor ligands. Bioorg. Med. Chem., 17(1), 344–350. Table 1, compound 21a vs. 20a. View Source
- [2] Fujii, S., et al. (2009). Ibid. Table 1, compound 22a (4-methyl analog). View Source
- [3] Fujii, S., et al. (2009). Ibid. Table 1, hydroxyflutamide reference. View Source
